molecular formula C5H3ClIN B1630668 4-Chloro-3-iodopyridine CAS No. 89167-34-0

4-Chloro-3-iodopyridine

Cat. No.: B1630668
CAS No.: 89167-34-0
M. Wt: 239.44 g/mol
InChI Key: GPFGRYFMMHDHGA-UHFFFAOYSA-N
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Description

4-Chloro-3-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3ClIN. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both chlorine and iodine atoms on the pyridine ring makes it a versatile intermediate in organic synthesis.

Safety and Hazards

4-Chloro-3-iodopyridine is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be used when handling this compound .

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as 4-chloro-3-iodopyridine, are often used in the synthesis of various pharmaceuticals and bioactive compounds . These compounds can interact with a wide range of biological targets depending on the specific structures they are incorporated into.

Mode of Action

The mode of action of this compound is largely dependent on the specific biochemical context in which it is used. As a halogenated pyridine, it can participate in various chemical reactions to form complex structures. The iodine and chlorine substituents on the pyridine ring can undergo various reactions, such as coupling reactions, to form carbon-carbon and carbon-nitrogen bonds . These reactions can lead to the formation of bioactive compounds that interact with biological targets in specific ways.

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the final compound it is incorporated into. As a building block in chemical synthesis, it can be used to create a wide variety of compounds, each of which may interact with different biochemical pathways .

Pharmacokinetics

These factors can affect its absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect its ionization state, which can in turn influence its reactivity and the types of reactions it can participate in . Additionally, factors such as temperature and solvent can affect its stability and reactivity.

Properties

IUPAC Name

4-chloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGRYFMMHDHGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376776
Record name 4-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89167-34-0
Record name 4-chloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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